2-Bromo-1-difluoromethoxy-4-methyl-benzene
CAS No.: 954235-93-9
Cat. No.: VC17529002
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954235-93-9 |
|---|---|
| Molecular Formula | C8H7BrF2O |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | 2-bromo-1-(difluoromethoxy)-4-methylbenzene |
| Standard InChI | InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3 |
| Standard InChI Key | JSOULHSRMOUTOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-Bromo-1-difluoromethoxy-4-methylbenzene has the molecular formula C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol . The benzene core is substituted with:
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A bromine atom at position 2,
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A difluoromethoxy group (-OCF₂H) at position 1,
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A methyl group (-CH₃) at position 4.
The spatial arrangement of these groups creates a sterically hindered aromatic system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Bromo-1-difluoromethoxy-4-methylbenzene likely involves halogenation and etherification steps. A plausible pathway includes:
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Methylation: Introducing the methyl group to toluene derivatives.
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Difluoromethoxy Introduction: Reacting the methyl-substituted benzene with difluoromethylating agents like ClCF₂H or BrCF₂H under basic conditions .
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Bromination: Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).
Example Reaction Scheme:
Industrial and Laboratory Considerations
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Solvents: Dichloromethane or chloroform are commonly used for bromination due to their inertness.
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Catalysts: FeBr₃ enhances regioselectivity during electrophilic substitution.
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Purification: Techniques like column chromatography or recrystallization ensure high purity (>97%) .
Physicochemical Properties
Thermal and Physical Properties
Data from analogous compounds suggest:
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|
| 1-(Difluoromethoxy)-4-methylbenzene | 167.4 | 1.1 | 61.2 |
| 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | Not reported | 1.2* | Not reported |
*Estimated based on halogen addition.
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement in SNAr reactions, enabling functionalization at position 2.
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Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids can form biaryl structures, useful in drug intermediates.
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Electrophilic Aromatic Substitution: The methyl and difluoromethoxy groups direct incoming electrophiles to specific positions, though steric hindrance may limit reactivity .
Industrial Applications
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Pharmaceuticals: Serves as a precursor in antipsychotic and antiviral drug synthesis.
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Agrochemicals: Used to develop herbicides with enhanced metabolic stability due to fluorine content.
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